![molecular formula C16H20ClN3O3 B4174606 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4174606.png)
2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride
Overview
Description
2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride, also known as MPAMH, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride inhibits PKC activity by binding to the regulatory domain of PKC, which prevents the activation of the enzyme. This leads to a decrease in the phosphorylation of downstream targets of PKC, which in turn affects various biological processes.
Biochemical and Physiological Effects:
2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride has also been shown to inhibit the release of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride in lab experiments is that it is a highly specific inhibitor of PKC, which allows researchers to study the role of PKC in various biological processes. However, one limitation of using 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride is that it may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride. One area of future research is to study the role of PKC in various disease processes, such as cancer and inflammation. Another area of future research is to develop more specific inhibitors of PKC that do not have off-target effects. Finally, future research could focus on developing 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride as a potential therapeutic agent for the treatment of cancer and inflammation.
Scientific Research Applications
2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride has been widely used in scientific research as a tool to study the role of PKC in various biological processes. PKC is a family of serine/threonine kinases that play a critical role in signal transduction, cell proliferation, and differentiation. 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride has been shown to inhibit PKC activity in vitro and in vivo, making it a valuable tool for studying the role of PKC in various biological processes.
properties
IUPAC Name |
2-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3.ClH/c1-21-15-8-13(2-3-14(15)22-11-16(17)20)10-19-9-12-4-6-18-7-5-12;/h2-8,19H,9-11H2,1H3,(H2,17,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXMKHFQONZFHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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